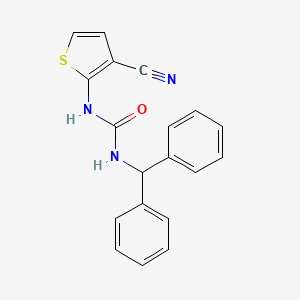

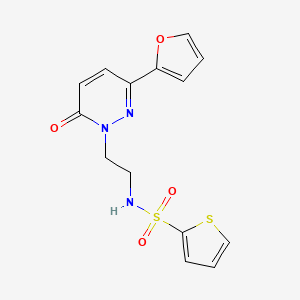

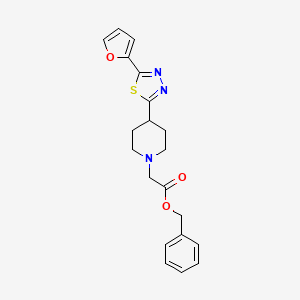

1-(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)propan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

This would involve a detailed explanation of how the compound can be synthesized from its constituent elements or from other compounds. It would include the reactants, products, and conditions necessary for the reaction .Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used for this purpose .Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. It would include information about the reactants and products of these reactions, as well as the conditions under which they occur .Physical And Chemical Properties Analysis

This would include information about the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as reactivity and stability) .Scientific Research Applications

Medicinal Chemistry: Anticancer Properties

Thiophene derivatives, which are structurally related to the compound , have been extensively studied for their anticancer properties . The sulfur-containing thiophene ring is a common feature in many pharmacologically active molecules. Research suggests that modifications to the thiophene moiety can lead to compounds with significant anticancer activity, potentially through mechanisms involving the inhibition of cancer cell proliferation or inducing apoptosis in cancerous cells.

Organic Electronics: Semiconductors

The thiophene ring system, a part of the compound’s structure, is known for its role in the advancement of organic semiconductors . These materials are crucial for developing organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The electronic properties of thiophene derivatives can be finely tuned by modifying the substituents on the thiophene ring, leading to materials with specific charge transport properties.

Material Science: Corrosion Inhibitors

In the field of industrial chemistry and material science, thiophene derivatives are utilized as corrosion inhibitors . The compound could be investigated for its potential to form protective layers on metals, thereby preventing or slowing down the corrosion process. This application is particularly relevant in industries where metal longevity is critical.

Pharmaceutical Applications: Anti-inflammatory and Analgesic Effects

Thiophene derivatives are known to exhibit anti-inflammatory and analgesic effects . The compound could be synthesized and tested for its potential use as a nonsteroidal anti-inflammatory drug (NSAID). Its efficacy and safety profile would need to be established through rigorous pharmacological testing.

Antibacterial Agents

The synthesis of thiophene derivatives has been explored for the development of new antibacterial agents . Given the structural similarity, the compound may possess antibacterial properties that could be harnessed to combat bacterial infections. Further research could explore its effectiveness against various bacterial strains and its potential use in antibacterial therapies.

Anesthetic Agents

Some thiophene derivatives are used as anesthetics, such as articaine, which is a voltage-gated sodium channel blocker . The compound’s structural features suggest that it could be explored for similar applications. Its anesthetic potential could be assessed in preclinical studies to determine its suitability for medical use.

Synthesis of Heterocycles

The compound could serve as a precursor in the synthesis of various heterocyclic compounds . Its reactivity with different chemical reagents could lead to the formation of novel heterocycles with potential applications in medicinal chemistry and other fields of research.

Catalysis

Thiophene derivatives have been used in catalysis, particularly in reactions that form carbon-carbon bonds . The compound could be investigated for its potential as a catalyst or a ligand in catalytic systems, possibly enhancing the efficiency of chemical transformations.

Mechanism of Action

Target of Action

The primary target of the compound, also known as 1-[2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]propan-1-one, is the 5-HT4 serotonin receptor located in the sarcolemma of human cardiomyocytes .

Mode of Action

The compound interacts with its target by stimulating the 5-HT4 serotonin receptors . This stimulation activates the stimulatory GTP-binding proteins (Gs), which in turn stimulate adenylyl cyclases (AC). The AC then catalyzes the formation of cyclic adenosine monophosphate (cAMP) .

Safety and Hazards

properties

IUPAC Name |

1-[2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2OS/c1-3-13(17)16-8-7-15-14(16)18-10-12-6-4-5-11(2)9-12/h4-6,9H,3,7-8,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIKTZHVVWMIVHH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCN=C1SCC2=CC=CC(=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)propan-1-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3-Methylthiophen-2-yl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]propanamide](/img/structure/B2985315.png)

![2-Ethyl-5-[2-(4-methoxyphenyl)-2-oxoethoxy]isoquinolin-1-one](/img/structure/B2985318.png)

![methyl 3-carbamoyl-2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2985323.png)

![Methyl (1R,5S)-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylate;hydrochloride](/img/no-structure.png)

![2-(2,5-dichlorophenoxy)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B2985334.png)

![2-(3-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2985337.png)